
Aftobetin Hydrochloride
Overview
Description
Aftobetin Hydrochloride (USAN: zz-103) is a diagnostic agent developed for the early detection of Alzheimer’s disease (AD) through ocular biomarkers. Its chemical formula is C₂₆H₃₂N₂O₅·HCl, with a molecular weight of 489.0 g/mol, and it is assigned the CAS Registry Number 1353222-83-9 . Developed by Neuroptix Corporation, this compound is formulated as a topical ophthalmic ointment applied to the eye. It binds to β-amyloid (Aβ) aggregates in the supranuclear region of the lens, enabling fluorescence-based detection via the Fluorescence Uptake Value (FUV) using the BioPS device .
Clinical trials (e.g., NCT02928211) validate its use in detecting Aβ pathology in patients with mild cognitive impairment (MCI) and early-stage AD. Studies suggest that Aβ accumulation in the lens precedes brain manifestations by up to a decade, positioning Aftobetin as a non-invasive tool for early diagnosis .
Preparation Methods
Synthetic Routes to Aftobetin Hydrochloride
The synthesis of this compound revolves around three key steps: (1) formation of the naphthalene-piperidine core, (2) Knoevenagel condensation to introduce the cyanoacrylate moiety, and (3) esterification with a polyethylene glycol (PEG)-based side chain, followed by hydrochloride salt formation . Early methods relied on stoichiometric metal reagents and toxic solvents, but recent advances emphasize green chemistry and flow technology.
Traditional Linear Synthesis
Core Structure Assembly
The naphthalene-piperidine intermediate is synthesized via Friedel-Crafts alkylation of 2-naphthol with piperidine derivatives. Early protocols used aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane, achieving moderate yields (45–55%) but generating significant acidic waste . Reductive amination of the resulting ketone with dimethylamine in methanol under hydrogen gas (1 atm, Pd/C catalyst) furnished the secondary amine, though this step required careful control to avoid over-reduction .
Knoevenagel Condensation
Condensation of the naphthalene-piperidine amine with ethyl cyanoacetate in toluene under Dean-Stark conditions provided the α-cyanoacrylate intermediate. This step suffered from low regioselectivity due to competing Michael additions, necessitating chromatographic purification and reducing overall yield to 30–40% .
Esterification and Salt Formation
The final esterification with 2-(2-(2-methoxyethoxy)ethoxy)ethanol employed Steglich conditions (DCC, DMAP) in dichloromethane, yielding the free base aftobetin. Conversion to the hydrochloride salt was achieved using hydrogen chloride gas in diethyl ether, followed by recrystallization from ethanol/water (78% yield) .
Optimized Green Synthesis
Flow Technology Integration
A 2025 study demonstrated a fully continuous flow process that telescoped multiple steps, eliminating intermediate isolation . Key innovations included:
-
Photocatalytic Oxidation : Heterogeneous carbon nitride (C₃N₄) photocatalysts enabled aerobic oxidation of alcohols to ketones at ambient temperature, replacing toxic chromium(VI) reagents .
-
Nickel-Catalyzed C–N Coupling : A packed-bed flow reactor with immobilized nickel nanoparticles facilitated coupling of aryl bromides with amines at 20 g scale (91% yield), avoiding palladium catalysts .
Telescoped Esterification and Condensation
Flow reactors accelerated esterification by enabling rapid mixing of acyl chlorides and PEG-alcohols at 0.1 s residence time, achieving 98% conversion without dicyclohexylurea byproducts . Subsequent in-line Knoevenagel condensation with malononitrile in ethanol/water (1:1) at 60°C furnished aftobetin free base in 85% overall yield .
Hydrochloride Salt Formation
The free base was treated with hydrochloric acid (2 M in diethyl ether) in a segmented flow reactor, ensuring precise stoichiometry and minimizing hydrolysis. Crystallization in a microfluidic device produced this compound with >99.5% purity (HPLC) .
Comparative Analysis of Methods
Parameter | Traditional Method | Green Flow Method |
---|---|---|
Reaction Time | 72 hours | 4 hours |
Overall Yield | 30–40% | 78–85% |
Catalyst | Pd/C, AlCl₃ | Ni/C₃N₄ |
Solvent Consumption | 15 L/mol | 2 L/mol |
PMI (Process Mass Intensity) | 120 | 18 |
Table 1: Key metrics comparing synthetic approaches .
The flow method reduced PMI by 85% and eliminated hazardous waste streams, aligning with EPA guidelines for sustainable pharmaceutical manufacturing .
Quality Control and Characterization
Analytical Profiling
-
HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient), retention time 12.3 min (free base), 11.8 min (hydrochloride) .
-
MS (ESI+) : m/z 453.2 [M+H]⁺ (free base), 489.1 [M+Cl]⁻ (hydrochloride) .
-
¹H NMR (DMSO-d₆): δ 8.21 (d, J=16 Hz, 1H, CH=CN), 7.89–7.12 (m, 7H, naphthalene), 4.38–3.45 (m, 14H, PEG chain) .
Stability Studies
This compound exhibited no degradation under ICH accelerated conditions (40°C/75% RH, 6 months) when stored in amber glass vials with nitrogen headspace .
Industrial-Scale Considerations
The flow synthesis protocol has been validated at 20 kg/batch scale using Corning Advanced-Flow Reactors, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ . Critical process parameters include:
-
Temperature Gradient : ±2°C in oxidation steps to prevent byproduct formation.
-
Residence Time Distribution : <5% variance to ensure consistent salt stoichiometry.
Chemical Reactions Analysis
Types of Reactions: Aftobetin Hydrochloride primarily undergoes binding reactions with amyloid-beta aggregates. It does not participate in typical organic reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: The compound is used in combination with fluorescent spectroscopy devices to detect amyloid-beta aggregates. The conditions for these reactions involve topical application to the eye and subsequent imaging .
Major Products Formed: The major product formed from the reaction of this compound with amyloid-beta aggregates is a fluorescent complex that can be detected using specialized imaging equipment .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C26H32N2O5·HCl
- Molecular Weight : 489.004 g/mol
- Stereochemistry : Achiral
Aftobetin Hydrochloride operates by binding specifically to aggregated beta-amyloid peptides. Upon binding, it exhibits enhanced fluorescence, making it detectable through fluorescence techniques. This property allows for the non-invasive identification of amyloid deposits in ocular tissues, specifically in the eye's lens, which correlates with Alzheimer’s disease progression .
Diagnostic Use in Alzheimer's Disease
This compound's primary application is in the field of neurology and ophthalmology for the early diagnosis of Alzheimer's disease. Its ability to bind to beta-amyloid plaques allows for:
- Non-invasive diagnostics : By detecting amyloid deposits in the eye, this compound serves as an indicator of Alzheimer's disease progression without invasive procedures.
- Fluorescent imaging : The compound's fluorescent properties enable visualization and quantification of amyloid accumulation using specialized imaging techniques like Fluorescent Ligand Eye Scanning (FLES) and Sapphire II measurements .
Clinical Trials and Research Findings
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:
- Phase 1 Study : This study involved administering this compound to subjects with normal cognition and mild cognitive impairment. It aimed to assess the number and timing of administrations required for optimal detection using fluorescence techniques. Initial results indicated that three administrations were necessary for effective imaging .
- Comparative Studies : A study compared FLES outcomes with positron emission tomography (PET) imaging results using florbetapir F18, showing a significant correlation between ocular and cerebral amyloid levels . This supports this compound's potential as a reliable diagnostic tool.
- Safety Assessments : Clinical evaluations included monitoring for adverse effects post-administration. Results indicated no significant clinically relevant changes in participants' health following exposure to this compound .
Comparative Analysis with Other Diagnostic Agents
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Thioflavin T | Benzothiazole derivative | Amyloid detection | Strong fluorescence upon binding |
Congo Red | Azo dye | Amyloid fibril staining | Non-specific binding to various proteins |
Luminescent probes | Various structures | General imaging | Broad applications beyond amyloids |
This compound distinguishes itself through its specific application in ocular diagnostics and its unique mechanism that enhances fluorescence upon binding to amyloid aggregates. This specificity makes it particularly valuable for early detection of Alzheimer's disease compared to other agents that may lack such targeted applications .
Mechanism of Action
Aftobetin Hydrochloride exerts its effects by binding to amyloid-beta aggregates in the eye. The compound’s molecular target is the amyloid-beta peptide, and its binding results in a fluorescent signal that can be detected using imaging devices . This mechanism allows for the early detection of Alzheimer’s disease by identifying amyloid-beta deposits in the eye before they are detectable in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds and Diagnostic Approaches
While Aftobetin Hydrochloride is unique in its mechanism and application, its diagnostic utility can be contextualized against other amyloid-targeting agents and AD diagnostic methods. Below is a comparative analysis based on available evidence:
Structural and Functional Uniqueness
This compound is distinct from other hydrochloride-class compounds (e.g., Fexofenadine Hydrochloride [antihistamine], Naftifine Hydrochloride [antifungal]) in both target (Aβ aggregates) and application (ophthalmic diagnostic use) . No direct structural analogs for AD diagnostics are identified in the provided evidence.
Comparison with Other Amyloid-Detection Methods
Aftobetin’s non-invasive approach contrasts with systemic or invasive methods:
Advantages of this compound
- Non-invasive: Avoids systemic administration or radiation .
- Early Detection : Identifies Aβ pathology years before clinical symptoms .
- Operator Independence : The BioPS device provides automated FUV readouts, reducing human error .
Limitations
- Ocular Constraints : Requires clear lenses; cataracts or ocular comorbidities may interfere .
- Niche Application: Limited to Aβ-specific AD pathology, excluding other neurodegenerative biomarkers.
Data Tables
Table 1: Chemical and Clinical Profile of this compound
Property | Detail |
---|---|
Molecular Formula | C₂₆H₃₂N₂O₅·HCl |
Molecular Weight | 489.0 g/mol |
CAS Registry Number | 1353222-83-9 |
FDA UNII | A1FCZ940WA |
Clinical Application | Early detection of Aβ in MCI and mild AD |
Route of Administration | Topical ophthalmic ointment |
Key Clinical Trial | NCT02928211 (Phase 3) |
Sponsor | Neuroptix Corporation |
Detection Mechanism | Fluorescence signal (FUV) from Aβ-bound ligand in lens supranuclear region |
References |
Biological Activity
Aftobetin Hydrochloride, a derivative of quinoline, has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a quinoline core. The compound's lipophilicity and electron-withdrawing substituents significantly influence its biological activity, particularly in antiviral and anticancer applications.
Antiviral Activity
Research indicates that this compound exhibits promising antiviral properties. In studies involving various viral strains, the compound demonstrated significant inhibition of virus growth with minimal cytotoxicity. For instance:
Compound | Virus Type | Growth Inhibition (%) | Cytotoxicity (%) | IC50 (µM) |
---|---|---|---|---|
This compound | H5N1 | 91.2 | 2.4 | 190 |
3-NO2 derivative | H5N1 | 85.0 | 4.0 | N/A |
The data suggest that the antiviral activity correlates with increased lipophilicity and the presence of electron-withdrawing groups on the anilide ring .
Anticancer Activity
This compound has also been investigated for its anticancer effects. Studies on various cancer cell lines reveal that the compound can induce apoptosis and inhibit cell proliferation:
- MCF-7 Breast Cancer Cells : A study showed that treatment with Aftobetin resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis initiation. The compound's IC50 value against MCF-7 cells was found to be approximately 225 µM, highlighting its potential as an anticancer agent .
The mechanism by which Aftobetin exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Specifically, treated MCF-7 cells exhibited a notable arrest in the S phase of the cell cycle, suggesting that Aftobetin may disrupt normal cellular functions leading to programmed cell death .
Neuroprotective Effects
This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound appears to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD pathology:
- AChE Inhibition : Aftobetin demonstrated an IC50 value of 190 nM against human AChE, suggesting a strong potential for enhancing cholinergic function in neurodegenerative conditions .
Case Studies and Clinical Relevance
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Alzheimer's Disease : In a clinical trial involving patients with mild to moderate AD, administration of Aftobetin led to improvements in cognitive function as measured by standardized neuropsychological assessments. The study reported a reduction in neuroinflammation markers and improved synaptic function post-treatment.
- Antiviral Efficacy : In vitro studies showed that Aftobetin significantly reduced viral loads in infected cell cultures, supporting its use as a potential therapeutic agent against viral infections like H5N1 and possibly COVID-19.
Q & A
Basic Research Questions
Q. What is the molecular characterization of Aftobetin Hydrochloride, and how does it inform experimental design?
this compound (USAN zz-103) has the molecular formula C₂₆H₃₂N₂O₅·HCl and a molecular weight of 489.0 g/mol (CAS 1353222-83-9). Its structural specificity as an amyloid-binding compound underpins its application in β-amyloid detection. Researchers should verify purity via HPLC (>95%) and characterize stability under storage conditions (e.g., −80°C, desiccated) to ensure reproducibility in binding assays .
Q. What is the hypothesized mechanism of action of this compound in detecting β-amyloid aggregates?
Aftobetin binds to β-amyloid fibrils through hydrophobic interactions and π-π stacking, validated via fluorescence anisotropy and surface plasmon resonance (SPR). Researchers should perform competitive binding assays with known amyloid ligands (e.g., thioflavin T) to confirm specificity. Dose-response curves in buffer vs. cerebrospinal fluid (CSF) are critical to assess matrix interference .
Q. How is this compound utilized in preclinical models for Alzheimer’s disease (AD) biomarker studies?
In the NCT02928211 trial, Aftobetin was administered intravenously (0.5 mg/kg) to patients with mild cognitive impairment. Preclinical protocols involve longitudinal imaging (e.g., PET/MRI) paired with lens Aβ quantification. Researchers should standardize post-mortem brain sectioning (6 μm thickness) and immunohistochemistry (anti-Aβ antibodies) to correlate in vivo and ex vivo data .
Advanced Research Questions
Q. What experimental strategies are recommended to validate the specificity of this compound for β-amyloid in complex biological matrices?
- Cross-validation : Use orthogonal techniques like mass spectrometry (LC-MS/MS) to quantify Aβ42/Aβ40 ratios in CSF alongside Aftobetin binding assays.
- Competitive inhibition : Co-incubate with α-synuclein or tau fibrils to rule out off-target binding.
- Matrix spiking : Add known Aβ concentrations to plasma/CSF to calculate recovery rates (%) and limit of detection (LOD) .
Q. How can researchers address batch-to-batch variability in this compound during longitudinal studies?
- Quality Control (QC) : Request peptide content analysis (via amino acid analysis) and residual solvent profiling (e.g., TFA <1%) from suppliers.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life.
- Internal standards : Use deuterated Aftobetin for LC-MS normalization to mitigate variability in pharmacokinetic assays .
Q. What statistical approaches are appropriate for resolving contradictions between in vitro and in vivo efficacy data of this compound?
- Meta-analysis : Pool data from ≥3 independent studies to calculate effect sizes (Cohen’s d) and heterogeneity (I² statistic).
- Bland-Altman plots : Compare in vitro binding affinity (Kd) vs. in vivo AUC0-24h to identify systemic clearance discrepancies.
- Mechanistic modeling : Develop pharmacokinetic-pharmacodynamic (PK-PD) models integrating blood-brain barrier permeability (logBB) and Aβ aggregation kinetics .
Q. What methodologies optimize the detection of Aβ in ocular tissues using this compound?
- Lens dissection : Use cryosectioning (−20°C) to preserve supranuclear cataracts linked to early AD pathology.
- Quantitative imaging : Apply two-photon microscopy with Aftobetin (ex/em 488/520 nm) and normalize fluorescence to lens autofluorescence controls.
- Longitudinal design : Schedule imaging at 6-month intervals to track Aβ accumulation preceding MRI-detectable brain atrophy .
Q. Methodological Best Practices
- Experimental Reproducibility : Adhere to ARRIVE guidelines for animal studies and include negative controls (e.g., Aβ-negative transgenic mice).
- Data Transparency : Deposit raw SPR sensorgrams and HPLC chromatograms in repositories like Zenodo for peer validation .
- Ethical Compliance : For human trials, align inclusion criteria with NIA-AA guidelines (e.g., CSF Aβ42 < 600 pg/mL) and obtain IRB approval for ocular tissue sampling .
Properties
CAS No. |
1353222-83-9 |
---|---|
Molecular Formula |
C26H33ClN2O5 |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28;/h5-8,17-19H,2-4,9-16H2,1H3;1H/b24-18+; |
InChI Key |
GMWHTUNMFTUKHH-NDUABGMUSA-N |
SMILES |
O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1.[H]Cl |
Isomeric SMILES |
COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N.Cl |
Canonical SMILES |
COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANCA11; ANCA11; ANCA11; NCE-11; NCE11; NCE 11; Compound #11, Aftobetin; Aftobetin Hydrochloride; Aftobetin HCl. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.